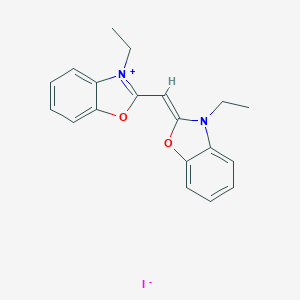
EINECS 239-236-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 239-236-6 is a complex organic compound featuring two benzoxazole rings connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 239-236-6 typically involves the condensation of 3-ethyl-1,3-benzoxazole with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently cyclized to form the final product. The iodide counterion is introduced through an ion exchange process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
EINECS 239-236-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzoxazole compounds.
Scientific Research Applications
Chemistry
In chemistry, EINECS 239-236-6 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. Its ability to emit light upon excitation makes it useful in imaging and diagnostic applications.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industry, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of EINECS 239-236-6 involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their function and activity. This interaction is mediated through hydrogen bonding, π-π stacking, and hydrophobic interactions. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-1,3-benzoxazole
- 2-Methyl-1,3-benzoxazole
- 3-Phenyl-1,3-benzoxazole
Uniqueness
Compared to similar compounds, EINECS 239-236-6 stands out due to its dual benzoxazole structure and the presence of the iodide counterion. This unique combination imparts distinct electronic and photophysical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
15185-40-7 |
|---|---|
Molecular Formula |
C19H19IN2O2 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C19H19N2O2.HI/c1-3-20-14-9-5-7-11-16(14)22-18(20)13-19-21(4-2)15-10-6-8-12-17(15)23-19;/h5-13H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MUBIWUSJYHALAS-UHFFFAOYSA-M |
SMILES |
CCN1C2=CC=CC=C2OC1=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C3=[N+](C4=CC=CC=C4O3)CC.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















